(-)-Catechin gallate (CG) is a type of catechin polyphenol found in various plants, including green tea extracts []. Scientific research into (-)-catechin gallate explores its potential health benefits and biological activities. Here's a breakdown of some key areas of investigation:
One major area of research focuses on the antioxidant properties of (-)-catechin gallate. Like other polyphenols, CG is believed to possess free radical scavenging abilities, potentially protecting cells from oxidative damage linked to various chronic diseases []. Studies suggest it might be even more effective than its close relative, (-)-epigallocatechin gallate (EGCG), another green tea catechin [].
Research also investigates the potential anti-inflammatory effects of (-)-catechin gallate. In vitro and in vivo studies suggest CG may help reduce inflammation by modulating certain inflammatory pathways [, ]. However, more research is needed to fully understand these mechanisms and potential therapeutic applications.
Scientific exploration of (-)-catechin gallate extends beyond antioxidant and anti-inflammatory properties. Some studies examine its potential role in:
(-)-Catechin gallate is a gallate ester formed from the condensation of gallic acid and catechin. Specifically, it is derived from the (3R)-hydroxy group of catechin and is classified as a type of catechin polyphenol. Its molecular formula is C22H18O10, and it is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
(-)-Catechin gallate participates in various oxidation reactions. Studies indicate that it can react with peroxyl radicals, leading to the formation of several oxidation products. The primary site for these reactions is the trihydroxyphenyl B-ring of catechins, which undergoes transformations during oxidation processes . Notably, under strong alkaline conditions, (-)-catechin gallate can hydrolyze and oxidize to yield gallic acid and other flavanol derivatives .
The biological activities of (-)-catechin gallate are extensive:
Several methods exist for synthesizing (-)-catechin gallate:
(-)-Catechin gallate has diverse applications across various fields:
Research indicates that (-)-catechin gallate interacts with various biological molecules:
Several compounds share structural similarities with (-)-catechin gallate. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(-)-Epigallocatechin gallate | Similar catechin base | Higher antioxidant potency; more studied in cancer research |
(-)-Epicatechin gallate | Similar catechin base | Different hydroxyl group positioning; less potent antioxidant |
Gallocatechin gallate | Epimer of catechin | Exhibits lower cholesterol absorption inhibition compared to (-)-epigallocatechin gallate |
Procyanidins | Polymeric flavanols | Larger molecular weight; different biological activities related to cardiovascular health |
(-)-Catechin gallate stands out due to its specific structural features that enhance its antioxidant capacity while providing unique biological activities not fully replicated by its analogs.
(-)-Catechin gallate represents a significant gallated flavanol compound with the molecular formula C₂₂H₁₈O₁₀ and a molecular weight of 442.37 g/mol [1] [2]. The compound is formally designated under the Chemical Abstracts Service number 130405-40-2 and bears the systematic name (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate [1] [3].
The stereochemical configuration of (-)-catechin gallate is characterized by a (2S,3R) arrangement at the two chiral centers located on carbon atoms 2 and 3 of the heterocyclic C-ring [4]. This trans-diaxial configuration distinguishes it from the epicatechin gallate stereoisomer, which possesses a (2R,3R) configuration representing a cis-diequatorial arrangement [4] [5]. The compound contains two benzene rings designated as rings A and B, along with a heterocyclic ring C, creating a characteristic flavan-3-ol backbone structure that is subsequently esterified with gallic acid at the 3-position [4].
The molecular architecture comprises three distinct structural domains: the catechin moiety containing the A-ring (resorcinol-type structure with hydroxyl groups at positions 5 and 7), the B-ring (catechol-type structure with hydroxyl groups at positions 3' and 4'), and the galloyl ester group featuring a trihydroxybenzoate moiety [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activities.
Nuclear magnetic resonance spectroscopic analysis of (-)-catechin gallate reveals characteristic chemical shift patterns consistent with its gallated flavanol structure [6]. The ¹H NMR spectrum displays anomeric and hydroxymethine protons in the spectral region of 5.40-3.2 parts per million, with the broad signal at 5.40 parts per million attributed to anomeric protons of glucose units [6]. Chemical shift perturbations have been observed upon interaction with macromolecular systems, with downfield shifts of 0.03-0.04 parts per million detected for specific protons including H3, H4, H2', and H6' positions [6].
Diffusion-ordered spectroscopy combined with spin-lattice relaxation time determinations provides valuable structural information regarding molecular dynamics and intermolecular interactions [6]. The technique demonstrates decreased translational diffusivity and altered spin-lattice relaxation times upon complex formation, indicating restricted molecular motion characteristic of macromolecular association [6].
Fourier transform infrared spectroscopic characterization of (-)-catechin gallate reveals multiple characteristic absorption bands indicative of its polyphenolic structure [7]. The hydroxyl stretching vibrations appear in the broad region of 3650-3200 cm⁻¹, corresponding to both aromatic and aliphatic hydroxyl groups [7]. The carbonyl stretch of the ester linkage between catechin and gallic acid manifests at 1640 cm⁻¹, representing the amide I region [7].
Additional characteristic bands include the N-H bending vibration at 1570 cm⁻¹ (amide II region), C-N stretching at 1416 cm⁻¹ (amide III region), and the distinctive C-O stretching of the saccharide structure at 1080 cm⁻¹ [7]. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, confirming the presence of aromatic ring systems [7]. These spectral features provide definitive confirmation of the gallate ester formation and the integrity of the catechin backbone structure.
Mass spectrometric analysis of (-)-catechin gallate employs electrospray ionization techniques in both positive and negative ionization modes [8] [9]. In positive ionization mode, the protonated molecular ion [M+H]⁺ appears at m/z 443, while the deprotonated molecular ion [M-H]⁻ is observed at m/z 441 in negative mode [8]. Tandem mass spectrometry reveals characteristic fragmentation patterns including the loss of gallic acid (molecular weight 170) and galloyl groups (molecular weight 152), producing fragment ions that are diagnostic for gallated catechins [8] [9].
The mass spectral fragmentation behavior demonstrates the typical loss of the galloyl moiety, consistent with the ester linkage susceptibility under collision-induced dissociation conditions [8]. High-resolution mass measurements confirm the empirical formula assignment and provide definitive molecular weight determination [8]. The fragmentation patterns serve as valuable tools for structural confirmation and distinguish (-)-catechin gallate from other catechin stereoisomers and non-gallated analogs [9].
The stereoisomeric relationship between (-)-catechin gallate and (-)-epicatechin gallate represents a fundamental structural distinction that significantly influences their physicochemical and biological properties [10] [5]. Both compounds share the identical molecular formula C₂₂H₁₈O₁₀ and molecular weight of 442.37 g/mol, yet their stereochemical configurations at the C2 and C3 positions create distinct three-dimensional molecular architectures [10] [5].
(-)-Catechin gallate exhibits a (2S,3R) trans-diaxial configuration, while (-)-epicatechin gallate possesses a (2R,3R) cis-diequatorial arrangement [4] [5]. This stereochemical distinction affects the spatial orientation of the galloyl moiety relative to the flavanol backbone, influencing molecular interactions and binding affinities [5]. Gas-phase hydrogen-deuterium exchange studies have revealed that stereoisomerism significantly impacts exchange kinetics, with catechin gallate demonstrating substantially larger rate constants for deuterium incorporation compared to epicatechin gallate [5].
Ultraviolet-visible spectroscopic analysis reveals subtle but measurable differences between the stereoisomers [11]. (-)-Catechin gallate exhibits maximum absorbance at 273.6 nm in aqueous solution, while (-)-epicatechin gallate shows λmax at 276.8 nm [11]. In organic solvents such as methanol and ethanol, both compounds display similar spectral characteristics, though (-)-epicatechin gallate maintains a slightly red-shifted absorption maximum [11].
Mass spectrometric hydrogen-deuterium exchange experiments demonstrate distinctive kinetic behaviors between the stereoisomers [5]. (-)-Catechin gallate shows significantly faster exchange rates for the incorporation of the fifth and sixth deuteriums, with rate constants that are ten to twenty times larger than those observed for (-)-epicatechin gallate [5]. These differences lead to observable variations in mass spectra, particularly at extended exchange times, where the base peak for catechin gallate corresponds to the species with six incorporated deuteriums, whereas epicatechin gallate predominantly shows five deuterium incorporations [5].
Computational modeling studies reveal that the stereochemical differences profoundly affect molecular conformation and intermolecular interactions [5]. (-)-Catechin gallate molecular ions adopt conformations where the gallate group is oriented nearly parallel to the flavonoid B-ring, facilitating hydrogen bonding between the charge site and nearby hydroxyl groups [5]. In contrast, (-)-epicatechin gallate conformations feature the gallate group oriented nearly perpendicular to the flavonoid B-ring, limiting hydrogen bonding interactions and reducing charge site migration between the two moieties [5].
Comparative biological studies demonstrate that both (-)-catechin gallate and (-)-epicatechin gallate exhibit superior anti-proliferative and anti-inflammatory activities compared to non-gallated catechins and even (-)-epigallocatechin gallate in certain cellular systems [10] [12]. However, subtle differences in their activities have been observed, with (-)-epicatechin gallate showing slightly enhanced nuclear factor kappa-light-chain-enhancer inhibition compared to (-)-catechin gallate [10]. Both gallated stereoisomers demonstrate approximately 100-fold stronger binding affinities toward human serum albumin compared to their non-gallated counterparts [13].
The thermodynamic stability of (-)-catechin gallate follows well-established kinetic principles governing flavanol degradation and epimerization processes [14]. Kinetic studies reveal that thermal degradation follows first-order reaction kinetics, with rate constants conforming to the Arrhenius equation across temperature ranges from 100°C to 165°C [14]. The activation energy for epimerization from the (-)-configuration to non-epi structures has been determined to be 119.3 kJ/mol, while the activation energy for total degradation is significantly lower at 41.6 kJ/mol [14].
Temperature-dependent stability studies demonstrate that (-)-catechin gallate maintains structural integrity at temperatures below 100°C, with optimal storage conditions maintained at 2-8°C to minimize degradation processes [14] [15]. At elevated temperatures, the compound undergoes complex reactions including oxidation, polymerization, and epimerization, leading to the formation of various degradation products including the corresponding epicatechin gallate isomer [14].
The stability of (-)-catechin gallate exhibits strong pH dependence, with maximum stability observed around pH 4.0 [15]. Kinetic studies across pH ranges from 1.5 to 7.0 reveal that catechins demonstrate enhanced stability at slightly acidic conditions compared to neutral or alkaline environments [15]. The compound shows decreased stability at both highly acidic and alkaline pH values, with accelerated degradation kinetics observed at pH extremes [15].
Empirical models for catechin content as a function of pH and temperature have been established, providing useful approaches for shelf-life calculations and degradation predictions under various environmental conditions [15]. These models demonstrate good correlation between concentrated solution behavior and powder system stability, indicating consistent degradation mechanisms across different physical states [15].
Molecular dynamics simulations and structural studies reveal that (-)-catechin gallate exhibits significant conformational flexibility, particularly regarding the orientation of the galloyl moiety relative to the catechin backbone [16] [17]. The galloyl group can adopt various rotational conformations around the ester linkage, influencing the compound's ability to interact with biological targets and affecting its overall molecular shape [16].
Nuclear magnetic resonance relaxation studies provide insights into the molecular dynamics of (-)-catechin gallate in solution, revealing restricted rotational motion of the galloyl group compared to free gallic acid [18]. The presence of multiple hydroxyl groups creates extensive intramolecular hydrogen bonding networks that stabilize certain conformational states while allowing for dynamic interconversion between different rotameric forms [16].
Storage stability studies demonstrate that (-)-catechin gallate is sensitive to environmental factors including light, oxygen, and humidity [19]. Under fluorescent light exposure, significant degradation occurs with losses of up to 42% observed over 20-day storage periods [19]. Protection from light substantially improves stability, with only 10.8% degradation observed under complete light protection conditions [19].
The biosynthesis of (-)-catechin gallate represents a complex multi-step process involving sequential enzymatic reactions within the flavonoid biosynthetic pathway. This pathway begins with the phenylpropanoid metabolism and culminates in the galloylation of catechin precursors [1] [2].
The initial steps of (-)-catechin gallate biosynthesis are mediated by a highly conserved set of enzymes that form the backbone of flavonoid metabolism. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid, representing the first committed step in phenylpropanoid metabolism [3]. This enzyme demonstrates heightened activity in young tea leaves where catechin accumulation is maximal, with expression levels correlating directly with catechin content [4].
Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, subsequently hydroxylates cinnamic acid to produce 4-coumaric acid [3]. The enzyme exhibits membrane-bound characteristics and requires molecular oxygen and nicotinamide adenine dinucleotide phosphate hydrogen as cofactors [3]. In tea plants, C4H activity is responsive to environmental stimuli, particularly light intensity, which significantly influences catechin biosynthesis [5].
The activation of 4-coumaric acid is accomplished by 4-coumaroyl-CoA ligase (4CL), which attaches a coenzyme A molecule to generate 4-coumaroyl-CoA [3]. This activated intermediate serves as the primary substrate for chalcone synthase (CHS), the first enzyme specific to flavonoid biosynthesis. CHS orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [6].
The conversion of general flavonoid intermediates to specific catechin precursors involves several specialized enzymes. Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to naringenin [2]. Flavanone 3-hydroxylase (F3H) then performs stereospecific hydroxylation of naringenin to produce dihydroquercetin, a key branch point intermediate [2] [3].
Dihydroflavonol 4-reductase (DFR) represents a critical regulatory enzyme in catechin biosynthesis, reducing dihydroquercetin stereospecifically to leucocyanidin [2] [3]. Studies have identified DFR as the main regulatory element of the catechin biosynthetic pathway, with its activity serving as a bottleneck for catechin production [3].
The final step in catechin core structure formation involves leucoanthocyanidin reductase (LAR), which converts leucocyanidin to catechin [2] [3]. Alternatively, anthocyanidin synthase (ANS) can convert leucocyanidin to cyanidin, which is subsequently reduced by anthocyanidin reductase (ANR) to produce epicatechin [6] [7].
The formation of (-)-catechin gallate requires additional specialized enzymes that catalyze the galloylation of catechin substrates. This process involves a two-step mechanism utilizing glucose ester-dependent acyltransferase reactions [1]. The first step is catalyzed by UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT), which synthesizes β-glucogallin from gallic acid and uridine diphosphate glucose [1] [8].
The second step involves epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), a newly discovered enzyme that catalyzes the galloylation of catechins using β-glucogallin as the galloyl donor [1] [8]. ECGT demonstrates substrate specificity for 2,3-cis-flavan-3-ols rather than 2,3-trans-flavan-3-ols, and shows higher substrate affinity for epigallocatechin and epicatechin compared to β-glucogallin [8].
Recent studies have identified serine carboxypeptidase-like acyltransferases (SCPL) as additional galloylation enzymes. Three SCPL-IA enzymes (CsSCPL11-IA, CsSCPL13-IA, and CsSCPL14-IA) demonstrate galloylation activity toward catechins using 1,2,3,4,6-pentagalloylglucose as an acyl donor [9]. These enzymes exhibit optimal activity at pH 6.0 and 30°C, with molecular masses ranging from 58-60 kDa [9].
Phenylpropanoid metabolism serves as the foundational pathway for (-)-catechin gallate biosynthesis, providing essential precursors and regulatory control points. This pathway channels carbon flux from primary metabolism through the shikimate pathway into specialized metabolite production [6] [5].
The shikimate pathway represents the metabolic bridge between primary and secondary metabolism in (-)-catechin gallate biosynthesis. Gallic acid, the galloyl moiety donor in galloylated catechins, is primarily synthesized through the shikimate pathway rather than the phenylpropanoid pathway [10]. Shikimate dehydrogenases, particularly CsSDH3 and CsSDH4, play essential roles in this process by catalyzing the conversion of 3-dehydroshikimate to shikimate [11] [12] [13].
Studies demonstrate that CsSDH3 and CsSDH4 expression levels correlate positively with gallic acid and galloylated catechin accumulation [12]. These enzymes exhibit different catalytic efficiencies, with some showing higher activity for 3-dehydroshikimate reduction while others favor shikimate oxidation [13]. The differential expression and enzymatic properties of these shikimate dehydrogenases contribute to the regulation of gallic acid availability for galloylated catechin synthesis.
Environmental factors significantly influence phenylpropanoid metabolism and subsequent (-)-catechin gallate accumulation. Light intensity emerges as a crucial regulatory factor, with average daily irradiance significantly affecting the expression of multiple phenylpropanoid pathway genes including CsPAL, CsC4H, CsCHS1, CsCHI, CsF3'5'H, CsDFR, CsLAR, and CsANR [5]. Shading treatments consistently reduce PAL activity and catechin content, demonstrating the light-dependent nature of catechin biosynthesis [4] [10].
Temperature parameters also exert substantial influence on phenylpropanoid metabolism. Maximum air temperature promotes CsPAL, CsANR, CsLAR, and CsSCPL expression, enhancing catechin accumulation while driving the conversion of epicatechin to epigallocatechin gallate through increased CsSCPL activity [5]. Conversely, low minimum temperatures favor CsCHS1 expression while suppressing CsSCPL activity [5].
Rainfall affects the later stages of catechin biosynthesis, particularly galloylation, by activating CsSCPL genes involved in converting catechins to their galloylated forms [5]. This environmental responsiveness suggests that phenylpropanoid metabolism functions as a dynamic regulatory system that integrates environmental signals with metabolic output.
The phenylpropanoid pathway represents a metabolic tree with multiple competing branches, requiring precise flux distribution for optimal (-)-catechin gallate production. Competition exists between catechin biosynthesis and other phenylpropanoid-derived compounds including lignin, anthocyanins, and proanthocyanidins [6]. The pathway enzymes PAL, C4H, and 4CL are highly conserved across plant species because they support essential functions including lignin production for structural support [6].
Metabolic flux analysis reveals that the phenylpropanoid pathway, driven primarily by CsPAL and CsC4H, responds robustly to irradiance and temperature stimuli [5]. This responsiveness allows for dynamic adjustment of carbon allocation between primary structural needs and specialized metabolite production based on environmental conditions and developmental requirements.
The genetic regulation of (-)-catechin gallate production involves complex transcriptional networks that coordinate the expression of biosynthetic genes with developmental programs and environmental responses. Multiple classes of transcription factors participate in this regulatory hierarchy, with R2R3-MYB and GOLDEN2-LIKE families playing prominent roles [14] [15].
The R2R3-MYB transcription factor family serves as the primary regulatory system for galloylated catechin biosynthesis in tea plants. Genome-wide analysis has identified 118 R2R3-MYB proteins in Camellia sinensis, classified into 38 subgroups [14]. Five subgroups (TESA, TESB, TESC, S5, and SMYB5) containing 21 R2R3-MYB transcription factors are remarkably expanded or completely unique to tea plants, suggesting their involvement in tea-specific metabolite biosynthesis [14] [16].
Three R2R3-MYB transcription factors demonstrate particularly strong correlations with galloylated catechin biosynthesis. CsMYB30, CsMYB34, and CsMYB37 exhibit correlation coefficients exceeding 0.75 with both epigallocatechin gallate and epicatechin gallate contents [14]. CsMYB34 shows the strongest correlation with catechin biosynthesis pathway downstream genes, particularly with CsSCPL1A7 (correlation coefficient 0.99) [14]. These transcription factors demonstrate preferential expression in apical buds and young leaves, precisely where galloylated catechins accumulate [14].
The target genes of these MYB transcription factors include key galloylated catechin biosynthesis enzymes such as CsSCPL1A7, CsANR, CsLAR, and CsDFR [14]. Notably, these transcription factors show low correlation with upstream phenylpropanoid genes CsPAL, CsC4H, and Cs4CL, suggesting their specific role in regulating the later stages of catechin biosynthesis rather than general phenylpropanoid metabolism [14].
GOLDEN2-LIKE (GLK) transcription factors represent another important regulatory class for catechin biosynthesis. CsGLK1 and CsGLK2 directly regulate the transcription of multiple flavonoid biosynthetic genes including PAL, C4H, F3'H, DFR, and ANR [15]. Overexpression of CsGLK genes in transgenic systems significantly increases catechin and epicatechin accumulation while enhancing the expression of key biosynthetic enzymes [15].
The GLK transcription factors function through direct regulation of CsMYB5b, another MYB transcription factor involved in catechin biosynthesis [15]. This creates a regulatory cascade where GLK factors control both structural genes directly and indirectly through MYB regulation. The light-responsive nature of GLK factors provides a mechanism for environmental regulation of catechin biosynthesis [15].
Emerging evidence suggests that epigenetic modifications, particularly DNA methylation, play important roles in regulating catechin biosynthesis during tea plant development [17]. Dynamic DNA methylation patterns affect the expression of genes involved in catechin and terpenoid biosynthesis, providing an additional layer of regulatory control [17].
Chromatin modifications and histone methylation patterns also contribute to the tissue-specific and developmental regulation of catechin biosynthetic genes. These epigenetic mechanisms may explain the preferential accumulation of galloylated catechins in young leaves and apical buds compared to mature tissues [14].
Plant hormone signaling pathways integrate with transcriptional networks to regulate catechin biosynthesis. Sugar signaling, mediated through glucose and sucrose availability, influences flavonoid biosynthesis in tea leaves [18]. The interaction between carbohydrate status and flavonoid production suggests metabolic feedback mechanisms that coordinate catechin synthesis with overall plant energy status.
Stress-responsive signaling pathways also modulate catechin biosynthesis. Methyl jasmonate treatment, cold stress, salt stress, and drought stress affect the expression of UGT genes involved in catechin glycosylation [19]. These stress responses may represent adaptive mechanisms that enhance secondary metabolite production under challenging environmental conditions.
Metabolic engineering strategies for enhanced (-)-catechin gallate synthesis encompass diverse approaches ranging from heterologous expression systems to advanced gene editing technologies. These approaches target different bottlenecks in the biosynthetic pathway and employ various host organisms to achieve improved production levels [20] [21].
Escherichia coli has emerged as the primary heterologous host for catechin production due to its well-characterized metabolism and genetic tractability. Initial efforts focused on expressing the core catechin biosynthetic pathway consisting of flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR) [2] [20]. These studies successfully produced (-)-epicatechin, (-)-epicatechin gallate, (+)-catechin hydrate, and (-)-catechin gallate in engineered E. coli strains [2].
Combinatorial metabolic engineering approaches have significantly improved catechin production yields. By screening 18 pathway variants using different combinations of F3H, DFR, and LAR genes from various plant species, researchers identified optimal enzyme combinations [20]. The most effective constructs utilized F3H from Camellia sinensis, DFR from Anthurium andraeanum or Fragaria ananassa, and LAR from Desmodium uncinatum [20].
Copy number optimization through additional gene copies of DFR and LAR increased catechin production to 374.6 mg/L [20]. Further enhancement through NADPH availability improvement via Δpgi and Δppc mutations achieved catechin titers of 760.9 mg/L [20]. The integration of protein scaffolding systems reached the highest reported titer of 910.9 mg/L (+)-catechin from 1.0 g/L eriodictyol in batch culture [20].
The availability of reducing equivalents, particularly nicotinamide adenine dinucleotide phosphate hydrogen, represents a critical bottleneck in catechin biosynthesis. Engineering strategies to enhance NADPH availability include modifying central metabolic pathways through targeted gene deletions [20]. The deletion of phosphoglucose isomerase (pgi) and phosphoenolpyruvate carboxylase (ppc) redirects carbon flux through the pentose phosphate pathway, increasing NADPH generation [20].
Precursor availability also limits catechin production in heterologous systems. Supplementation with eriodictyol as a pathway intermediate significantly enhances catechin yields compared to glucose-only media [2] [20]. The concentration of eriodictyol directly correlates with catechin production, though substrate inhibition effects occur at very high concentrations [20].
Recent studies have identified β-phosphoglucomutase (ycjU) as a competitive pathway for UDP-galactose, an important cofactor for galloylated catechin synthesis [22]. Knockout of this gene, combined with enhancement of UDP-galactose biosynthesis pathways, improved the production of galactosylated compounds including cyanidin-3-O-galactoside to 217.9 mg/L [22].
CRISPR/Cas9 technology offers precise tools for enhancing catechin biosynthesis through targeted gene modifications. Applications include the knockout of negative regulatory genes, overexpression of positive regulators, and optimization of pathway flux distribution [21] [23].
In Tartary buckwheat, CRISPR/Cas9-mediated knockout of FtMYB45, a negative regulator of flavonoid biosynthesis, significantly increased the content of rutin, catechin, and other flavonoids [23]. This approach achieved a 50% mutation frequency and demonstrated the effectiveness of transcription factor targeting for metabolic enhancement [23].
Base editing and prime editing technologies provide additional precision for metabolic engineering applications. These approaches allow for specific nucleotide changes without creating double-strand breaks, enabling fine-tuning of enzyme activities and regulatory elements [21]. The development of multiplexed CRISPR systems allows simultaneous modification of multiple pathway genes, facilitating comprehensive pathway optimization [21].
Direct genetic modification of tea plants and related species offers advantages for catechin enhancement in natural host systems. Overexpression of shikimate dehydrogenases CsSDH3 and CsSDH4 in transgenic tomato plants markedly increased gallic acid and galloylated catechin contents [12]. RNA sequencing analysis revealed that these enzymes primarily regulate genes related to shikimic acid and flavonoid pathways, jointly promoting galloylated catechin synthesis [12].
The CsGT1A-CsSCPL11-IA regulatory module represents a promising target for transgenic enhancement. Overexpression of CsGT1A significantly increased galloylated catechin content while upregulating serine carboxypeptidase-like acyltransferases [24]. This approach targets both substrate availability and enzymatic capacity for galloylation reactions.
Advanced synthetic biology strategies integrate multiple engineering approaches for comprehensive pathway optimization. These include the development of biosensor systems for real-time monitoring of catechin production, the design of synthetic regulatory circuits for dynamic pathway control, and the construction of modular pathway components for rapid prototyping [21].
Metabolic flux analysis coupled with synthetic biology tools enables systematic identification of pathway bottlenecks and optimization targets. The development of fluorescence-based biosensors for catechin detection allows for high-throughput screening of engineered strains and real-time monitoring of production processes [3].
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